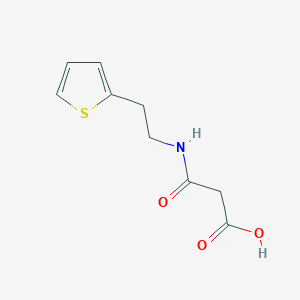
3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid, also known as TTA, is a synthetic compound that belongs to the class of thiazolidinedione derivatives. TTA has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer.
Mechanism of Action
3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid exerts its effects by activating PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism, inflammation, and cell differentiation. 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid binds to the ligand-binding domain of PPARγ, inducing a conformational change that allows the receptor to interact with coactivators and initiate transcription of target genes. 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid also inhibits the activity of the enzyme fatty acid synthase, which is involved in de novo lipogenesis.
Biochemical and Physiological Effects:
3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid has been shown to have various biochemical and physiological effects. In diabetes, 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid has been found to improve insulin sensitivity and glucose tolerance by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid also reduces hepatic glucose production and improves lipid metabolism by reducing triglyceride and cholesterol levels. In obesity, 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid has been found to reduce adiposity by decreasing adipocyte size and increasing energy expenditure. 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid also improves lipid metabolism by reducing triglyceride and cholesterol levels. In cancer, 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid has been found to inhibit cell proliferation and induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Advantages and Limitations for Lab Experiments
3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various in vitro and in vivo assays. 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid has also been shown to have low toxicity and high selectivity for PPARγ. However, 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid also has a short half-life and requires frequent dosing in animal studies.
Future Directions
There are several future directions for 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid research. In diabetes, 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid could be further studied for its potential in combination therapy with other antidiabetic drugs. In obesity, 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid could be further studied for its potential in preventing and treating metabolic syndrome. In cancer, 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid could be further studied for its potential in combination therapy with other anticancer drugs. 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid could also be further studied for its potential in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, new 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid derivatives could be synthesized and tested for their potential therapeutic applications.
Synthesis Methods
3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid can be synthesized by the reaction of 2-(2-thiophen-2-ylethyl)amine with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis and decarboxylation. The resulting compound is a white crystalline powder with a melting point of 129-131°C.
Scientific Research Applications
3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid has been shown to have potential therapeutic applications in various diseases. In diabetes, 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid has been found to improve insulin sensitivity and glucose tolerance by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid has also been shown to have anti-obesity effects by reducing adiposity and increasing energy expenditure. In cancer, 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid has been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
properties
IUPAC Name |
3-oxo-3-(2-thiophen-2-ylethylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c11-8(6-9(12)13)10-4-3-7-2-1-5-14-7/h1-2,5H,3-4,6H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMMAUZOARHAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


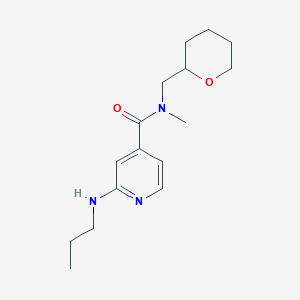
![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)
![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)

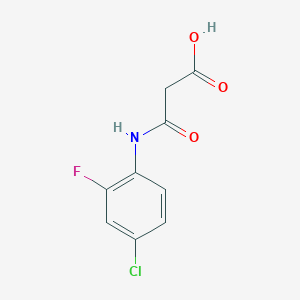
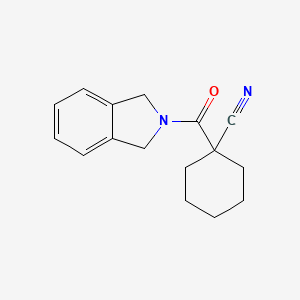
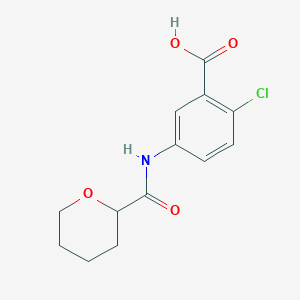

![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)

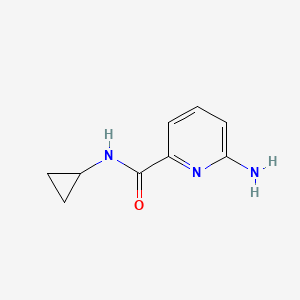
![2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)